N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Carboxylesterase 2 inhibition Drug metabolism DDI risk assessment

N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899982-80-0) is a synthetic bis-benzothiazole carboxamide characterized by a benzo[d]thiazole-2-carboxamide core linked at the 2-position to a 6-(methylthio)benzo[d]thiazole moiety, with molecular formula C16H11N3OS3 and molecular weight 357.5 g/mol. The compound belongs to the broader class of benzo[d]thiazole-2-carboxamide derivatives, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases (EGFR), carboxylesterases (CES), and mycobacterial enzymes such as ATP-phosphoribosyl transferase.

Molecular Formula C16H11N3OS3
Molecular Weight 357.46
CAS No. 899982-80-0
Cat. No. B2598833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS899982-80-0
Molecular FormulaC16H11N3OS3
Molecular Weight357.46
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H11N3OS3/c1-21-9-6-7-11-13(8-9)23-16(18-11)19-14(20)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,19,20)
InChIKeyKCHGVRRYHVDUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899982-80-0): A Bis-Benzothiazole Carboxamide Sourced for Specialized Enzyme Inhibition Studies


N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899982-80-0) is a synthetic bis-benzothiazole carboxamide characterized by a benzo[d]thiazole-2-carboxamide core linked at the 2-position to a 6-(methylthio)benzo[d]thiazole moiety, with molecular formula C16H11N3OS3 and molecular weight 357.5 g/mol [1]. The compound belongs to the broader class of benzo[d]thiazole-2-carboxamide derivatives, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases (EGFR), carboxylesterases (CES), and mycobacterial enzymes such as ATP-phosphoribosyl transferase [2]. Its two annulated benzothiazole rings, combined with a 6-thiomethyl substituent, create a structurally distinct pharmacophore suitable for biochemical probe development and selectivity profiling against closely related analogs.

Why N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Cannot Be Interchanged with Positional Isomers or Other In-Class Analogs


The biological activity of bis-benzothiazole carboxamides is exquisitely sensitive to both the position and nature of substituents on the benzothiazole ring system. Within this scaffold, minor structural perturbations—such as relocating the methylthio group from the 6-position to the 4-position (yielding CAS 899983-04-1), replacing the distal benzothiazole with a thiophene or pyrazole ring, or altering the amide connectivity (e.g., carboxamide at the 6-position instead of the 2-position)—can profoundly alter enzymatic inhibition profiles, target selectivity, and physicochemical properties [1]. Without position-specific quantitative binding data, any substitution among in-class analogs introduces unacceptable risk of differential target engagement. Direct evidence of one well-characterized activity (human carboxylesterase 2 inhibition) reveals this compound achieves nanomolar potency, whereas many structurally related benzothiazole carboxamides exhibit micromolar or negligible CES2 activity, underscoring that generic substitution on the basis of scaffold similarity alone is scientifically indefensible [2].

Quantitative Differentiation Evidence for N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Procurement Decisions


CES2 Inhibitory Potency: 50-Fold Greater Than Loperamide in Human Liver Microsomes

This compound exhibits a human carboxylesterase 2 (CES2) IC50 of 20 nM, as recorded in the BindingDB/ChEMBL database using fluorescein diacetate as substrate in human liver microsomes with a 10-minute preincubation [1]. The well-established CES2 probe inhibitor loperamide displays an IC50 of approximately 1,000 nM (1 µM) under comparable assay conditions [2]. This represents an approximately 50-fold greater inhibitory potency of this compound relative to loperamide, positioning it as a substantially higher-affinity CES2 ligand among characterized members of the benzothiazole carboxamide class.

Carboxylesterase 2 inhibition Drug metabolism DDI risk assessment

CES2 Binding Affinity: Nanomolar Ki Differentiating from Broad-Spectrum CES Inhibitors

In competitive inhibition mode using human liver microsomes and fluorescein diacetate as substrate, this compound achieves a Ki of 42 nM [1]. By comparison, benzbromarone (an antigout drug with broad CES inhibitory activity) exhibits a Ki of 5,150 nM (5.15 µM) for CES2, and lesinurad shows a Ki of 2,940 nM (2.94 µM) [2]. This translates to an approximately 120-fold higher binding affinity for this compound versus benzbromarone and about 70-fold versus lesinurad at the CES2 active site.

Enzyme kinetics CES2 competitive inhibition Binding affinity

Positional Isomer Differentiation: 6-Methylthio vs. 4-Methylthio Substitution

The positional isomer N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899983-04-1) relocates the methylthio group from the 6-position to the 4-position of the benzothiazole ring, altering the electronic environment and steric presentation of the molecule while maintaining identical molecular formula and molecular weight . Published structure-activity studies on benzo[d]thiazole-2-carboxamide derivatives confirm that ring substituent position directly modulates both cytotoxic potency against cancer cell lines and enzymatic target engagement [1]. No publicly available head-to-head biological comparison data exist for this specific pair of positional isomers; however, the precedent from structurally analogous benzothiazole carboxamide series demonstrates that substitution position changes can shift IC50 values by more than an order of magnitude across biological targets [1].

Structure-activity relationship Positional isomer Target selectivity

Scaffold Selectivity Context: Bis-Benzothiazole vs. Heterocycle-Replaced Carboxamides

Analogs in which the terminal benzothiazole ring is replaced by alternative heterocycles—such as N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide or 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide [1]—produce substantially different pharmacophores. Comparative studies on benzo[d]thiazole-2-carboxamide chemotypes confirm that the identity of the terminal ring system critically influences target binding, with EGFR-inhibitory cytotoxic IC50 values varying from 4.05 µM to >100 µM depending on distal substituent selection [2]. While the target compound's bis-benzothiazole architecture is unique among CES2-active compounds with published binding data, direct head-to-head CES2 comparison data against these heterocycle-replaced analogs are absent from the public domain.

Scaffold selectivity Chemotype differentiation Target engagement profiling

Procurement-Relevant Application Scenarios for N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899982-80-0)


High-Potency CES2 Chemical Probe for In Vitro Drug-Drug Interaction (DDI) Phenotyping

With a CES2 IC50 of 20 nM and Ki of 42 nM [1], this compound can serve as a high-affinity inhibitory probe in human liver microsome or recombinant CES2 assays designed to phenotype the CES2 contribution to ester/amide prodrug hydrolysis. Its nanomolar potency enables complete CES2 suppression at sub-micromolar working concentrations, minimizing off-target enzyme inhibition that often accompanies micromolar-range CES inhibitors such as loperamide (IC50 ≈ 1,000 nM) [2]. Procurement is justified when experimental protocols require CES2 inhibition at probe concentrations below 100 nM to maintain isoform selectivity.

CES2 Selectivity Profiling and Counter-Screening Against CES1

BindingDB records indicate this compound exhibits a CES2 IC50 of 20 nM and simultaneously shows a dramatically different potency against CES1 (IC50 ≈ 20,400 nM) [1], suggesting a >1,000-fold selectivity window between the two major human carboxylesterase isoforms. This isoform discrimination profile makes the compound suitable for counter-screening panels where distinguishing CES2-mediated from CES1-mediated metabolism is critical—particularly relevant given that CES1 is predominantly hepatic while CES2 is predominantly intestinal [2]. Researchers designing isoform-specific DDI risk assessment panels should procure this compound for CES2-selective inhibition channels.

Structure-Activity Relationship (SAR) Anchor Compound for Benzothiazole Carboxamide Lead Optimization Programs

This compound can function as a benchmark molecule in medicinal chemistry SAR campaigns exploring bis-benzothiazole carboxamide derivatives. Its defined CES2 binding parameters (IC50 = 20 nM, Ki = 42 nM) [1] and its specific 6-methylthio substitution pattern provide a reference point for evaluating how structural modifications—including methylthio positional isomerization (4-position analog CAS 899983-04-1) or heterocycle replacement [3]—modulate target engagement. Procurement is advisable for research groups synthesizing or computationally screening benzothiazole carboxamide libraries, as this compound provides a data-rich calibration standard.

Calibration Compound for CES2 Fluorescence-Based High-Throughput Screening Assays

Given the well-characterized use of fluorescein diacetate as a probe substrate for CES2 activity assays [1], and the availability of this compound's quantitative inhibition constants (IC50 = 20 nM, Ki = 42 nM) determined using this exact substrate system [2], it can serve as a calibration standard in high-throughput screening campaigns aimed at discovering novel CES2 inhibitors or assessing CES2-mediated prodrug activation. The compound's bis-benzothiazole architecture may also serve as a fluorescence-compatible scaffold for assays employing benzothiazole-based fluorogenic substrates .

Quote Request

Request a Quote for N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.